

# MHY908: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MHY908

Cat. No.: B15540817

[Get Quote](#)

Full Chemical Name: 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid

This technical guide provides an in-depth overview of **MHY908**, a novel synthetic compound with significant potential in various therapeutic areas. **MHY908** is characterized as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR $\alpha$ ) and gamma (PPAR $\gamma$ ), nuclear receptors that are critical regulators of metabolism and inflammation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

## Core Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on **MHY908**.

Parameter	Value	Context
Tyrosinase Inhibition	IC50 = 8.19 $\mu$ M	Inhibition of mushroom tyrosinase activity in a dose-dependent manner[1][2].
PPAR $\alpha$ Binding Energy	-29.10 kcal/mol	Docking simulation with the active site of PPAR $\alpha$ [3].
PPAR $\gamma$ Binding Energy	-28.88 kcal/mol	Docking simulation with the active site of PPAR $\gamma$ [3].

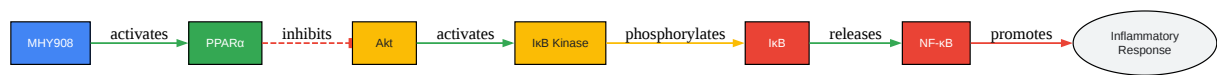
Table 1: In Vitro Activity of **MHY908**

Study Population	Treatment Group	Serum Glucose	Serum Triglyceride	Serum Insulin	Liver Triglyceride	Reference
Aged Rats (20-month-old)	MHY908 (1 mg/kg/day for 4 weeks)	Reduced	Reduced	Reduced	Reduced	[4]
MHY908 (3 mg/kg/day for 4 weeks)	Reduced	Reduced	Reduced	Reduced	[4]	
db/db Mice	MHY908 (1 mg/kg/day for 4 weeks)	Reduced	Reduced	Reduced	-	[5]
MHY908 (3 mg/kg/day for 4 weeks)	Reduced	Reduced	Reduced	Reduced	[5]	

Table 2: Effects of **MHY908** on Metabolic Parameters in Animal Models

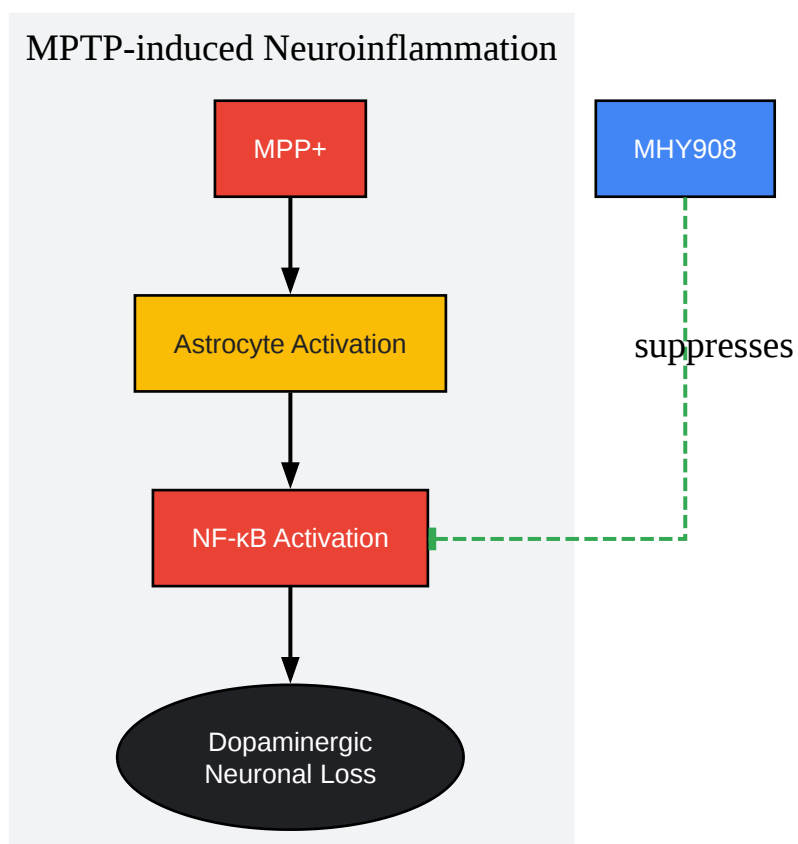
## Key Signaling Pathways

**MHY908** exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.



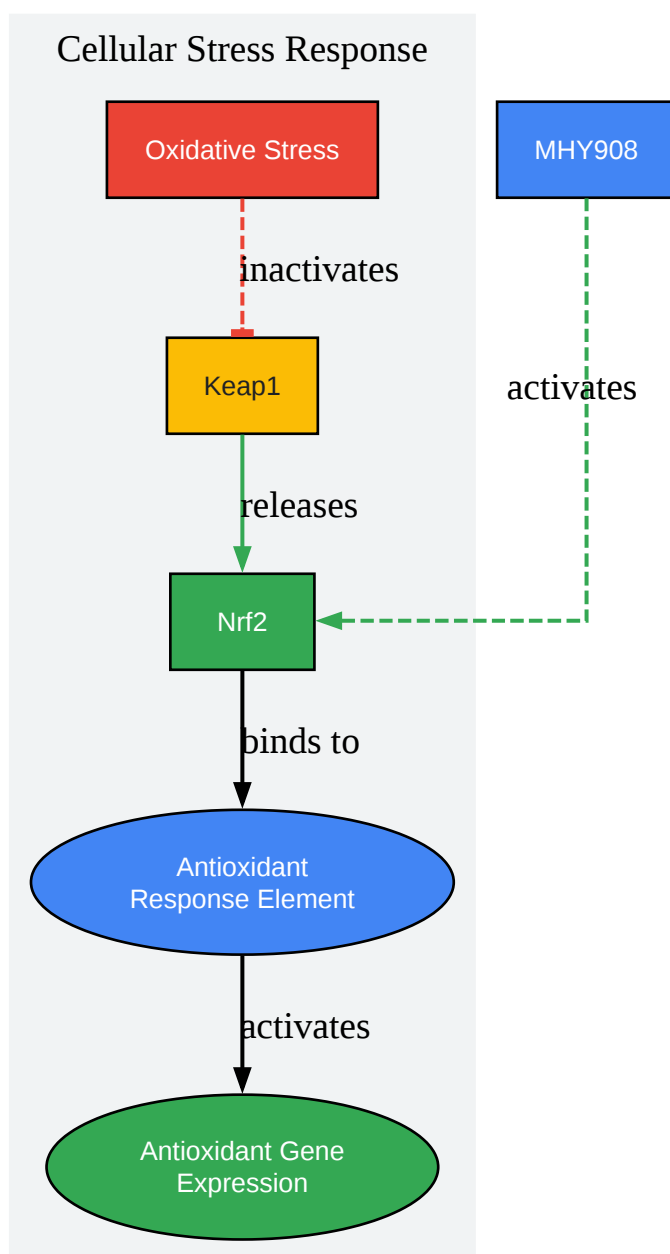
[Click to download full resolution via product page](#)

Caption: **MHY908** inhibits the Akt/I $\kappa$ B kinase/NF- $\kappa$ B signaling pathway.



[Click to download full resolution via product page](#)

Caption: **MHY908** suppresses NF- $\kappa$ B signaling in a model of Parkinson's disease.



[Click to download full resolution via product page](#)

Caption: **MHY908** is involved in the activation of the Nrf2 antioxidant pathway.

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature on **MHY908**.

### In Vivo Study of Insulin Resistance in Aged Rats

- Animal Model: 20-month-old male Sprague-Dawley rats were used as a model for age-related insulin resistance. A control group of 6-month-old rats was also included.[4]
- Treatment Groups:
  - Aged rats fed ad libitum (Control)
  - Aged rats fed ad libitum supplemented with **MHY908** (1 mg/kg/day) for 4 weeks[4]
  - Aged rats fed ad libitum supplemented with **MHY908** (3 mg/kg/day) for 4 weeks[4]
  - Aged rats on a 40% calorie-restricted diet
- Methodology:
  - Rats were housed under standard laboratory conditions.
  - **MHY908** was administered orally, mixed with the daily food ration.
  - After 4 weeks of treatment, blood samples were collected for the analysis of serum glucose, triglyceride, and insulin levels.
  - Liver tissues were harvested for the measurement of triglyceride content and for histological analysis (Oil Red O staining) to assess lipid accumulation.[6]
  - Kidney tissues were collected to evaluate inflammatory markers, including the activation of NF- $\kappa$ B.[4]
- Key Endpoints:
  - Serum metabolic parameters (glucose, triglycerides, insulin)[4]
  - Liver and kidney tissue analysis for lipid content and inflammatory markers[4][6]

## Neuroprotection Study in a Parkinson's Disease Mouse Model

- Animal Model: A 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease was utilized.[\[1\]](#)
- Treatment Groups:
  - Control group (vehicle treatment)
  - MPTP-treated group
  - MPTP + **MHY908** pre-treatment group
- Methodology:
  - Mice received pre-treatment with **MHY908** prior to the administration of MPTP.
  - MPTP was administered to induce dopaminergic neuronal loss and motor deficits.
  - Behavioral tests were conducted to assess motor function.
  - Brain tissues (nigrostriatal pathway) were collected for immunohistochemical analysis of dopaminergic neuronal loss and glial activation.[\[1\]](#)
  - In vitro studies using SH-SY5Y neuroblastoma cells were performed to assess the direct effects of **MHY908** on MPP+-induced cell death and reactive oxygen species (ROS) production.[\[1\]](#)
- Key Endpoints:
  - Motor deficit assessment[\[1\]](#)
  - Quantification of dopaminergic neuronal loss[\[1\]](#)
  - Measurement of glial activation markers[\[1\]](#)
  - In vitro cell viability and ROS production assays[\[1\]](#)

## Melanogenesis Inhibition Assay

- In Vitro Model: The study utilized a mushroom tyrosinase activity assay and  $\alpha$ -MSH-induced B16 melanoma cells.[2]
- Methodology:
  - Mushroom Tyrosinase Activity Assay:
    - The inhibitory effect of **MHY908** on purified mushroom tyrosinase was measured spectrophotometrically.
    - Various concentrations of **MHY908** were incubated with the enzyme, and the rate of L-DOPA oxidation was monitored.
    - The IC50 value was calculated to determine the potency of inhibition.[2]
  - Cell-Based Melanogenesis Assay:
    - B16 melanoma cells were stimulated with  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) to induce melanin synthesis.
    - Cells were treated with different concentrations of **MHY908**.
    - The melanin content of the cells was quantified after treatment.
    - Cell viability assays were performed to ensure that the observed effects were not due to cytotoxicity.[2]
- Key Endpoints:
  - IC50 value for mushroom tyrosinase inhibition[2]
  - Melanin content in B16 melanoma cells[2]
  - Cell viability[2]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Neuroprotective effects of MHY908, a PPAR  $\alpha/\gamma$  dual agonist, in a MPTP-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of melanogenesis by 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (MHY908) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of MHY908, a New Synthetic PPAR $\alpha/\gamma$  Dual Agonist, on Inflammatory Responses and Insulin Resistance in Aged Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Anti-Diabetic Effects of MHY908, a Newly Synthesized PPAR  $\alpha/\gamma$  Dual Agonist in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [MHY908: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540817#what-is-the-full-chemical-name-for-mhy908]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)